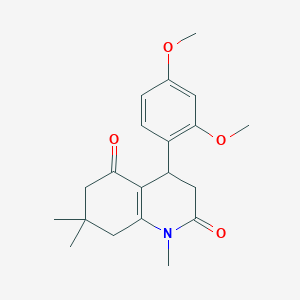![molecular formula C21H20N2O4 B5053160 N-(3-methoxyphenyl)-N'-[2-(1-naphthyloxy)ethyl]ethanediamide](/img/structure/B5053160.png)
N-(3-methoxyphenyl)-N'-[2-(1-naphthyloxy)ethyl]ethanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-methoxyphenyl)-N'-[2-(1-naphthyloxy)ethyl]ethanediamide, also known as MPEP, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). It was first synthesized in 1999 and has since been used extensively in scientific research to study the role of mGluR5 in various physiological and pathological conditions.
Mechanism of Action
N-(3-methoxyphenyl)-N'-[2-(1-naphthyloxy)ethyl]ethanediamide acts as a selective antagonist of mGluR5, which is a G protein-coupled receptor that is widely expressed in the central nervous system. By blocking the activity of mGluR5, N-(3-methoxyphenyl)-N'-[2-(1-naphthyloxy)ethyl]ethanediamide can modulate the release of various neurotransmitters, including glutamate, dopamine, and GABA.
Biochemical and Physiological Effects
N-(3-methoxyphenyl)-N'-[2-(1-naphthyloxy)ethyl]ethanediamide has been shown to have a variety of biochemical and physiological effects in different experimental models. For example, studies have demonstrated that N-(3-methoxyphenyl)-N'-[2-(1-naphthyloxy)ethyl]ethanediamide can reduce the release of dopamine in the nucleus accumbens, which is a key brain region involved in reward and addiction. N-(3-methoxyphenyl)-N'-[2-(1-naphthyloxy)ethyl]ethanediamide has also been shown to reduce anxiety-like behavior in animal models, as well as improve motor function in Parkinson's disease.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-(3-methoxyphenyl)-N'-[2-(1-naphthyloxy)ethyl]ethanediamide in lab experiments is its high selectivity for mGluR5. This allows researchers to specifically target this receptor and study its role in various physiological and pathological conditions. However, one limitation of using N-(3-methoxyphenyl)-N'-[2-(1-naphthyloxy)ethyl]ethanediamide is that it can be difficult to administer in vivo due to its poor solubility and bioavailability.
Future Directions
There are several future directions for research involving N-(3-methoxyphenyl)-N'-[2-(1-naphthyloxy)ethyl]ethanediamide and mGluR5. One area of interest is the role of mGluR5 in addiction and substance abuse, as well as the potential therapeutic benefits of targeting this receptor in these conditions. Another area of research is the role of mGluR5 in neurodegenerative diseases such as Alzheimer's and Huntington's disease, and the potential for N-(3-methoxyphenyl)-N'-[2-(1-naphthyloxy)ethyl]ethanediamide to be used as a treatment. Additionally, there is ongoing research into the development of more potent and selective mGluR5 antagonists that may have improved pharmacokinetic properties and therapeutic potential.
Synthesis Methods
N-(3-methoxyphenyl)-N'-[2-(1-naphthyloxy)ethyl]ethanediamide can be synthesized using a multistep process that involves the reaction of 3-methoxyaniline with 1-naphthalenol to form 3-methoxy-N-(1-naphthyl)aniline. This intermediate is then reacted with ethylenediamine and ethyl chloroacetate to yield the final product, N-(3-methoxyphenyl)-N'-[2-(1-naphthyloxy)ethyl]ethanediamide.
Scientific Research Applications
N-(3-methoxyphenyl)-N'-[2-(1-naphthyloxy)ethyl]ethanediamide has been used in a wide range of scientific research studies to investigate the role of mGluR5 in various physiological and pathological conditions. Some of the key areas of research include addiction, anxiety, depression, Parkinson's disease, and Fragile X syndrome.
properties
IUPAC Name |
N'-(3-methoxyphenyl)-N-(2-naphthalen-1-yloxyethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O4/c1-26-17-9-5-8-16(14-17)23-21(25)20(24)22-12-13-27-19-11-4-7-15-6-2-3-10-18(15)19/h2-11,14H,12-13H2,1H3,(H,22,24)(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNIYPVMJZDFRAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C(=O)NCCOC2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-amino-6-cyclopropyl-4-(4-fluorophenyl)thieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B5053086.png)
![2-amino-5-(nonafluorobutyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5053093.png)
![3-{4-[(4-methoxy-2,3-dimethylphenyl)sulfonyl]-1-piperazinyl}-6-(1H-pyrazol-1-yl)pyridazine](/img/structure/B5053111.png)
![N-[2-(3-isoxazolylmethyl)-1,2,3,4-tetrahydro-7-isoquinolinyl]-3-(4-methylphenyl)propanamide](/img/structure/B5053117.png)
![N-[5-(benzylthio)-1,3,4-thiadiazol-2-yl]-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide](/img/structure/B5053121.png)
![methyl 6-methyl-2-[(3-methyl-2-butenoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5053128.png)


![N-(2-fluorophenyl)-3-[(4-methyl-1-piperazinyl)sulfonyl]benzamide](/img/structure/B5053137.png)


![1-{4-[(2-chlorobenzyl)oxy]phenyl}-5-(1-naphthylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5053176.png)
![4-{[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]methylene}-2-[3-(trifluoromethyl)phenyl]-1,3(2H,4H)-isoquinolinedione](/img/structure/B5053179.png)